1H-1,2,3-Triazol-4-ol
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Overview
Description
1H-1,2,3-Triazol-4-ol is a nitrogen-containing heterocyclic compound that belongs to the triazole family. Triazoles are known for their stability and versatility, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound, which includes three nitrogen atoms in a five-membered ring, contributes to its wide range of applications and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-1,2,3-Triazol-4-ol can be synthesized through several methods, including the Huisgen 1,3-dipolar cycloaddition reaction, commonly known as “click chemistry.” This reaction involves the cycloaddition of azides and alkynes in the presence of a copper catalyst, leading to the formation of 1,2,3-triazoles . Another method involves the use of hydrazonoyl hydrochlorides and aldehydes in the presence of triethylamine .
Industrial Production Methods: Industrial production of this compound often employs continuous flow synthesis techniques. This method uses copper-on-charcoal as a heterogeneous catalyst, allowing for the efficient and high-yield production of triazoles . The use of continuous flow conditions ensures scalability and consistency in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1H-1,2,3-Triazol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the triazole ring, leading to the formation of different products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions, often in the presence of a base.
Major Products Formed: The major products formed from these reactions include various substituted triazoles, which can have different functional groups attached to the triazole ring, enhancing their chemical and biological properties .
Scientific Research Applications
1H-1,2,3-Triazol-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: this compound derivatives are explored for their antiviral, anticancer, and antimicrobial properties.
Industry: It is used in the production of dyes, photographic materials, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 1H-1,2,3-Triazol-4-ol involves its interaction with various molecular targets. The triazole ring can form hydrogen bonds and electrostatic interactions with amino acids in the active sites of enzymes, leading to inhibition of enzyme activity . This property is particularly valuable in the development of enzyme inhibitors for therapeutic applications .
Comparison with Similar Compounds
1H-1,2,3-Triazol-4-ol is compared with other triazole derivatives such as 1H-1,2,4-triazole. While both compounds share similar structural features, this compound is unique in its stability and ability to form strong hydrogen bonds . Similar compounds include:
1H-1,2,4-Triazole: Known for its antifungal properties.
1,2,3-Triazole derivatives: Used in drug discovery and materials science.
Properties
IUPAC Name |
1,2-dihydrotriazol-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3N3O/c6-2-1-3-5-4-2/h1H,(H2,3,4,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEASJVYPHMYPJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNNC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50591478 |
Source
|
Record name | 1H-1,2,3-Triazol-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50591478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106377-28-0 |
Source
|
Record name | 1H-1,2,3-Triazol-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50591478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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